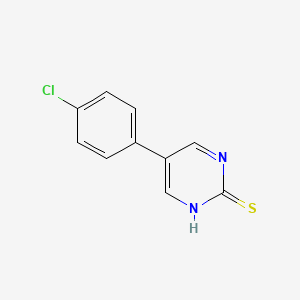

5-(4-Chlorophenyl)-2-pyrimidinethiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTICSLSIMZTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377376 | |

| Record name | 5-(4-chlorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-24-9 | |

| Record name | 5-(4-Chlorophenyl)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31408-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-chlorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl 2 Pyrimidinethiol and Its Derivatives

Classical Synthetic Approaches to Pyrimidine (B1678525) Thiol Cores

Classical methods for the synthesis of pyrimidine thiol cores have been well-established for decades and remain fundamental in organic synthesis. These approaches typically involve the condensation of three or more components to build the heterocyclic ring.

Biginelli Condensation-Based Synthesis of Pyrimidine Thiol Precursors

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation reaction that has become a cornerstone for the synthesis of dihydropyrimidinones and their thio-analogs wikipedia.org. These compounds serve as crucial precursors for pyrimidine thiols. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or, for the synthesis of the thiol precursors, thiourea (B124793) wikipedia.org.

In the context of synthesizing precursors for 5-(4-chlorophenyl)-2-pyrimidinethiol, the Biginelli condensation would involve the reaction of 4-chlorobenzaldehyde (B46862), an active methylene (B1212753) compound such as ethyl acetoacetate or ethyl cyanoacetate, and thiourea. The resulting dihydropyrimidine-2(1H)-thione can then be aromatized to yield the desired pyrimidine thiol. A variety of catalysts, including Brønsted and Lewis acids, have been employed to improve reaction yields and reduce reaction times wikipedia.org. For instance, the use of copper(II) trifluoroacetate hydrate or boron trifluoride has been shown to effectively catalyze the Biginelli reaction wikipedia.org.

A common approach involves the three-component reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea to yield ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction can be carried out under various conditions, with catalysts such as hydrochloric acid or DABCO providing good yields nih.gov.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Thiourea | HCl | Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Thiourea | DABCO | Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | nih.gov |

| Benzaldehyde Derivatives | Ethyl Cyanoacetate | Thiourea | H3BO3, H2C2O4, Me3SiCl | Dihydropyrimidinones | Variable | iau.ir |

Condensation Reactions Involving Thiourea and Activated Methylene Compounds

A more direct approach to the pyrimidine thiol core involves the condensation of thiourea with a pre-formed α,β-unsaturated carbonyl compound or a 1,3-dielectrophile, which contains the desired 5-(4-chlorophenyl) substituent. This method relies on the nucleophilic character of thiourea to attack the electrophilic centers of the other reactant, leading to cyclization.

For the synthesis of 5-(4-chlorophenyl)-2-pyrimidinethiol, a suitable precursor would be a compound containing the 4-chlorophenyl group attached to a three-carbon chain with appropriate functional groups for condensation with thiourea. For example, the reaction of 2-(4-chlorophenyl)-3-oxopropanal with thiourea would, in principle, lead to the desired product after dehydration.

A highly relevant example is the synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile, which was achieved through a conventional approach by refluxing thiourea, ethyl cyanoacetate, and 4-cyanobenzaldehyde in ethanol with triethylamine researchgate.net. This demonstrates the feasibility of using a substituted benzaldehyde, an active methylene compound, and thiourea to construct the desired pyrimidine thiol framework.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Base | Product | Reference |

| 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | Thiourea | Ethanol | Triethylamine | 4-(4-Cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | researchgate.net |

Multi-component Reactions for the Construction of Pyrimidine Thiol Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials banglajol.info. The Biginelli reaction is a prime example of an MCR used for pyrimidine synthesis. The convergence and atom economy of MCRs make them particularly attractive for building complex molecular scaffolds like that of 5-(4-chlorophenyl)-2-pyrimidinethiol.

Beyond the classical Biginelli reaction, other MCRs can be envisioned for the synthesis of this target molecule. For instance, a four-component reaction could potentially be designed to introduce additional diversity into the pyrimidine ring. However, the three-component Biginelli-type condensation remains the most widely utilized and documented MCR for accessing dihydropyrimidine-2(1H)-thiones, the key precursors to 5-aryl-2-pyrimidinethiols. The reaction of an aldehyde, a 1,3-dicarbonyl compound, and thiourea under solvent-free conditions catalyzed by diammonium hydrogen phosphate is an example of a green MCR approach banglajol.info.

Advanced and Green Chemistry Techniques in Pyrimidine Thiol Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations nih.govfoliamedica.bg. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods asianpubs.org.

The Biginelli condensation is particularly amenable to microwave assistance. Several reports have described the rapid and efficient synthesis of dihydropyrimidin-2(1H)-thiones by irradiating a mixture of an aldehyde, a β-ketoester, and thiourea in the presence of a catalyst nih.gov. For example, the synthesis of 2-thioxopyrimidine derivatives has been achieved in 75-80% yields within 5 minutes of microwave irradiation in glacial acetic acid with a few drops of concentrated hydrochloric acid nih.gov. This methodology can be directly applied to the synthesis of the precursor for 5-(4-chlorophenyl)-2-pyrimidinethiol using 4-chlorobenzaldehyde as the aldehyde component.

| Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

| 1,3-Diphenyl-1,3-propanedione, Aryl aldehyde, Thiourea | Glacial Acetic Acid / HCl | 5 min | 75-80 | nih.gov |

| Aldehyde, Ethyl Acetoacetate, Thiourea | Sulfamic Acid (Solvent-free) | Few minutes | Excellent | asianpubs.org |

| Aldehyde, β-Ketoester, Thiourea | TTSA (Tritylsulfanylamine) | 2-4 min | High |

Solvent-Free Fusion Methodologies

Solvent-free reactions, often referred to as solid-state reactions or fusion methodologies, represent a significant advancement in green chemistry. By eliminating the need for a solvent, these methods reduce waste, cost, and the environmental impact associated with volatile organic compounds. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating the mixture in the absence of a solvent nih.govnih.gov.

The synthesis of dihydropyrimidin-2(1H)-thiones via the Biginelli reaction has been successfully performed under solvent-free conditions. For instance, the reaction can be carried out by grinding a mixture of an aldehyde, ethyl acetoacetate, and thiourea with a catalyst like CuCl₂·2H₂O nih.gov. Another approach involves the use of a catalyst such as sulfamic acid under microwave irradiation without any solvent, which provides excellent yields in a very short time asianpubs.org. Similarly, diammonium hydrogen phosphate has been used as a catalyst for the solvent-free Biginelli reaction under microwave irradiation banglajol.info.

| Reactants | Catalyst | Conditions | Yield | Reference |

| Chloro-benzaldehyde, Ethyl Acetoacetate, Thiourea | CuCl₂·2H₂O | Grinding, overnight | - | nih.gov |

| Aldehyde, Ethyl Acetoacetate, Thiourea | Sulfamic Acid | Microwave | Excellent | asianpubs.org |

| Aldehyde, 1,3-Dicarbonyl, Thiourea | (NH₄)₂HPO₄ | Microwave | High | banglajol.info |

Utilization of Deep Eutectic Solvents (DESs) as Environmentally Benign Media

The synthesis of heterocyclic compounds, including pyrimidine derivatives, is increasingly benefiting from the application of green chemistry principles. researchgate.net A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. mdpi.comsemanticscholar.org DESs are mixtures of two or more components that form a eutectic mixture with a melting point lower than each individual component. mdpi.com These solvents are noted for being biodegradable, having low toxicity, and being capable of dissolving a wide array of organic and inorganic substances. researchgate.net

In the context of synthesizing pyrimidine scaffolds, DESs like those based on choline chloride (ChCl) with urea or glycerol have been employed. mdpi.comencyclopedia.pub These solvents can act as both the reaction medium and a catalyst, promoting reactions through a network of hydrogen bonds that can stabilize transition states. encyclopedia.pub The use of DESs in the synthesis of S-heterocyclic compounds offers several advantages over traditional volatile organic solvents, including improved reaction rates, high selectivity, and simplified product isolation. semanticscholar.orgresearchgate.net While direct synthesis of 5-(4-chlorophenyl)-2-pyrimidinethiol in DESs is a specific application, the general methodologies for pyrazole (B372694) and other heterocyclic syntheses in these media suggest a strong potential for its adaptation. researchgate.netrsc.org The eco-friendly nature of DESs aligns with the growing demand for sustainable chemical processes. researchgate.net

| DES Component 1 | DES Component 2 | Molar Ratio | Typical Application in Heterocycle Synthesis |

| Choline Chloride (ChCl) | Urea | 1:2 | Three-component reactions, synthesis of pyrazolines. mdpi.com |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Asymmetric organocatalyzed amination reactions. encyclopedia.pub |

| Guanidinium Chloride | Urea | 1:2 | Synthesis of fused imidazopyrrolopyrimidines. rsc.org |

| L-(+)-tartaric acid | Trimethylglycine | 1:1 | General organic synthesis medium. mdpi.com |

Strategies for Derivatization and Functionalization of 5-(4-Chlorophenyl)-2-pyrimidinethiol Analogues

The 5-(4-chlorophenyl)-2-pyrimidinethiol scaffold serves as a versatile platform for the development of a wide range of derivatives through various functionalization strategies. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

S-Alkylation and S-Acylation Reactions at the Thiol Group

The thiol group at the C2 position of the pyrimidine ring is a primary site for functionalization. S-alkylation and S-acylation are fundamental reactions for introducing diverse substituents at this position.

S-Alkylation: This reaction typically involves the treatment of the pyrimidinethiol with an alkyl halide in the presence of a base. The sulfur atom acts as a nucleophile, displacing the halide to form a thioether linkage. This method allows for the introduction of various alkyl and arylalkyl groups. Studies on related pyrimidine systems have shown that these reactions can be carried out under various conditions, including phase-transfer catalysis for enhanced efficiency. The choice of base and solvent can influence the reaction outcome, with common bases including potassium carbonate or sodium hydroxide. nih.govnih.gov

S-Acylation: The formation of thioesters via S-acylation is another common derivatization strategy. tandfonline.com This is typically achieved by reacting the pyrimidinethiol with an acyl chloride or an acid anhydride. tandfonline.com These reactions are often performed in the presence of a base to neutralize the acidic byproduct. S-acylation is a valuable method for introducing carbonyl-containing moieties, which can serve as handles for further synthetic transformations or as key pharmacophoric features. The resulting thioesters are important intermediates in organic synthesis. tandfonline.com

| Reaction Type | Reagent Class | Typical Base | Product Type |

| S-Alkylation | Alkyl Halides (e.g., Bromopropane) | K2CO3, NaOH | Thioether |

| S-Acylation | Acyl Chlorides, Acid Anhydrides | K2CO3 | Thioester |

Mannich and Esterification Reactions on Pyrimidine Thiol Scaffolds

Further derivatization can be achieved through Mannich and esterification reactions, which introduce more complex functional groups.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine. nih.gov In the context of the pyrimidine scaffold, the reaction can introduce aminomethyl groups, which can enhance water solubility and biological activity. nih.gov While the thiol group itself is not the typical site for a Mannich reaction, modifications to other parts of the pyrimidine ring or to substituents can create suitable positions for this transformation. Mannich bases derived from heterocyclic systems are known to possess a wide range of biological activities. nih.gov

Esterification: Direct esterification of the thiol group leads to the formation of thioesters, as discussed under S-acylation. However, esterification can also refer to the introduction of ester functionalities at other positions on the pyrimidine ring or its substituents, assuming a carboxylic acid group is present. Oxidative esterification methods have also been developed for the direct conversion of thiols to sulfinic esters using alcohols in the presence of a catalyst, though this can be limited for heteroaromatic thiols. rsc.org

Formation of Fused Heterocyclic Systems (e.g., Thiazolopyrimidines, Triazolopyrimidines, Pyrazolopyrimidines)

A key strategy for creating novel and complex chemical entities from 5-(4-chlorophenyl)-2-pyrimidinethiol is through the formation of fused heterocyclic systems. The pyrimidinethiol core provides the necessary reactive sites for annulation reactions.

Thiazolopyrimidines: The synthesis of thiazolo[3,2-a]pyrimidines can be achieved by reacting the 2-pyrimidinethiol with α-halo ketones or α-haloacetic acids. rsc.orgresearchgate.net The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration, leading to the formation of the fused thiazole ring. rsc.org This approach is a well-established method for constructing this bicyclic system. researchgate.net

Triazolopyrimidines: Fused triazolopyrimidine systems can be synthesized from pyrimidinethiol derivatives. One common method involves the conversion of the thiol to a hydrazine derivative, which can then be cyclized with various one-carbon sources (like formic acid or orthoesters) to form the triazole ring. nih.govnih.gov These compounds are of significant interest due to their diverse pharmacological properties. rjpbr.comdntb.gov.ua

Pyrazolopyrimidines: The construction of pyrazolo[3,4-d]pyrimidines often starts from a pyrazole precursor which is then cyclized to form the pyrimidine ring. ekb.eg However, it is also possible to construct the pyrazole ring onto a pre-existing pyrimidine. For instance, a suitably functionalized pyrimidine can react with hydrazine derivatives to yield the fused pyrazolopyrimidine core. nih.govnanobioletters.com These fused systems are recognized as important scaffolds in medicinal chemistry. ekb.eg

| Fused System | Key Reagents for Annulation | Resulting Heterocycle |

| Thiazolopyrimidine | α-Halo ketones, Chloroacetic acid | Thiazolo[3,2-a]pyrimidine |

| Triazolopyrimidine | Hydrazine, Formic Acid/Orthoesters | mdpi.comresearchgate.netrsc.orgTriazolo[4,3-a]pyrimidine |

| Pyrazolopyrimidine | Hydrazine hydrate, Diethyl malonate | Pyrazolo[1,5-a]pyrimidine |

Introduction of Glycosidic and Other Diverse Functional Groups

Glycosylation: The introduction of sugar moieties to form nucleoside analogues is a significant area of research, given the biological importance of such compounds. tandfonline.com The thiol group of 5-(4-chlorophenyl)-2-pyrimidinethiol can be glycosylated to form S-nucleosides. This is typically achieved by reacting the pyrimidinethiol with an activated sugar derivative, such as a glycosyl halide or acetate, often in the presence of a Lewis acid or under microwave irradiation to facilitate the reaction. tandfonline.com The resulting thioglycosides are an important class of compounds with potential therapeutic applications.

The versatility of the 5-(4-chlorophenyl)-2-pyrimidinethiol structure allows for a wide array of chemical modifications, leading to a rich library of derivatives with diverse and potentially useful properties.

Elucidation of Biological Activities of 5 4 Chlorophenyl 2 Pyrimidinethiol Analogues: Mechanistic Insights

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Analogues of 5-(4-chlorophenyl)-2-pyrimidinethiol have shown promising in vitro anti-proliferative and cytotoxic effects across a range of human cancer cell lines. These compounds have been investigated for their ability to inhibit cancer cell growth and induce cell death through various cellular mechanisms.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The anticancer efficacy of pyrimidine (B1678525) derivatives is often linked to their ability to induce apoptosis, or programmed cell death, and to cause cell cycle arrest. For instance, certain nih.govresearchgate.netekb.egtriazolo[1,5-a]pyrimidine derivatives have been shown to suppress the growth of cancer cell lines by inducing apoptosis and arresting the cell cycle in the G2/M phase. nih.gov Similarly, thiazolo[5,4-d]pyrimidine (B3050601) analogues have demonstrated apoptosis-inducing activity in lung (A549) and human leukemia (HL-60) cancer cell lines. nih.gov This is often confirmed by observing an increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov Western blot analysis of cells treated with these compounds has shown the cleavage of PARP-1 and inhibition of procaspase-3, further confirming their role in apoptosis induction. nih.gov Pyrimidine derivatives can also exhibit pro-apoptotic properties by impacting the expression of key regulatory proteins. nih.gov For example, some analogues increase the expression of Bax and Bak, activate caspase-9/3 and p-53, and downregulate Mcl-1 and Bcl2, thereby promoting the mitochondrial pathway of apoptosis. nih.gov

Specific Molecular Target Modulation (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition)

A key mechanism behind the anti-proliferative activity of many 5-(4-chlorophenyl)-2-pyrimidinethiol analogues is their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govmdpi.com EGFR is a member of the receptor tyrosine kinase family and plays a vital role in cancer progression. nih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent EGFR-TK inhibitors. nih.gov For example, certain novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant EGFR inhibitory activity with IC50 values in the nanomolar range. nih.govresearchgate.net The investigation of clinically used EGFR-TK inhibitors has revealed that specific pharmacophoric features are necessary for effective binding within the ATP binding pocket of the enzyme. nih.gov The potent inhibitory activity of these compounds often translates to significant anti-proliferative effects against cancer cell lines that overexpress EGFR. nih.gov

Table 1: EGFR-TK Inhibitory Activity of Selected Pyrimidine Analogues This table is interactive. You can sort and filter the data.

| Compound Type | Target Cell Line | IC50 (µM) |

| Cyano pyrazole (B372694) derivative (15) | Various | 1.18 - 8.44 |

| Pyrazolo[3,4-d]pyrimidine (16) | MDA-MB-468 | 0.034 |

| Pyrazolo[3,4-d]pyrimidine (4) | MDA-MB-468 | 0.054 |

| Thiazolo[5,4-d]pyrimidine (4k) | A549 | 1.4 |

| Thiazolo[5,4-d]pyrimidine (4k) | A431 | 3.1 |

| Thiazolo[5,4-d]pyrimidine (4k) | T98G | 3.4 |

| Thiazolo[5,4-d]pyrimidine (4k) | NCI-H322 | 7.1 |

| Thiazolo[5,4-d]pyrimidine (4a) | HL-60 | 8 |

Inhibition of Efflux Pumps (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a major contributing factor. nih.govresearchgate.net These pumps actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. emerypharma.comscispace.com Some pyrimidine analogues have been investigated as efflux pump inhibitors (EPIs). By blocking the function of these pumps, EPIs can restore the effectiveness of conventional chemotherapy agents. nih.gov The mechanism of inhibition can involve the EPI binding to the efflux pump, which can be either competitive or non-competitive, ultimately reducing the pump's ability to interact with its substrates. nih.gov Pyridopyrimidine-class inhibitors, for example, have been found to bind to a specific site on the efflux pump known as the "hydrophobic trap," which is located near the deep substrate-binding pocket. researchgate.net

Antimicrobial Efficacy and Mechanisms

In addition to their anticancer properties, analogues of 5-(4-chlorophenyl)-2-pyrimidinethiol have demonstrated significant antimicrobial activity against a spectrum of bacterial and fungal pathogens.

Antibacterial Activities against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have reported the antibacterial efficacy of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govchemicaljournals.com For instance, a series of 6-aryl-5-cyano-2-thiouracil derivatives showed activity against both types of microorganisms. chemicaljournals.com Specifically, some of these compounds displayed notable activity against Salmonella typhi (a Gram-negative bacterium) and moderate activity against Staphylococcus aureus (a Gram-positive bacterium). chemicaljournals.com The antibacterial mechanism of some thiophenyl-pyrimidine derivatives has been attributed to the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. nih.gov This disruption of cell division ultimately leads to bactericidal effects. nih.gov However, the efficacy can vary, with some compounds showing strong activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), but poor penetration through the outer membrane of Gram-negative bacteria. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Pyrimidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Activity Level |

| 6-Aryl-5-cyano-2-thiouracil derivatives | Salmonella typhi | High |

| 6-Aryl-5-cyano-2-thiouracil derivatives | Staphylococcus aureus | Moderate |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | High |

| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococcus faecium (VRE) | High |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Moderate |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | E. coli (Gram-negative) | No Activity |

Antifungal Activities against Pathogenic Fungi

Pyrimidine analogues have also been evaluated for their effectiveness against pathogenic fungi. ekb.egnih.gov Studies have demonstrated the in vitro antifungal action of certain pyrimidine thiol derivatives against fungi such as Aspergillus niger and Candida albicans. ekb.eg For example, some newly synthesized thiazolopyrimidine and triazolopyrimidine derivatives have shown moderate resistance against Candida albicans. ekb.eg The antifungal activity of these compounds is often evaluated by measuring the inhibition of mycelial growth. koreascience.kr For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have exhibited significant antifungal activities against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org

Antiviral Properties and Molecular Targets (e.g., Anti-HIV-1 Activity)

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Analogues of 5-(4-chlorophenyl)-2-pyrimidinethiol have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å away from the polymerase active site. nih.gov This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the replication process. nih.gov

Research into 2,4,5-trisubstituted pyrimidines has led to the identification of potent inhibitors of wild-type HIV-1 and NNRTI-resistant strains. nih.gov For instance, compound 16c , a 2,4,5-trisubstituted pyrimidine, demonstrated highly potent anti-HIV-1 activity, comparable to the approved drug Etravirine. nih.gov Similarly, novel thiophene[3,2-d]pyrimidine derivatives have been designed to target the solvent-exposed region of the NNIBP. nih.gov Among these, compound 5k was identified as a highly active inhibitor against both wild-type HIV-1 and a range of NNRTI-resistant mutant strains. nih.gov The presence of alkyl- or arylthio substituents at the 4-position of the pyrimidine ring, a feature related to the thiol group in 5-(4-chlorophenyl)-2-pyrimidinethiol, has been noted to be important for activity against HIV-1. scite.ai

| Compound | Analogue Class | Target Strain | EC₅₀ (nM) | Molecular Target |

|---|---|---|---|---|

| 14a | 2,4,5-Trisubstituted Pyrimidine | HIV-1 IIIB (WT) | 2.80 | Reverse Transcriptase |

| 16c | 2,4,5-Trisubstituted Pyrimidine | HIV-1 IIIB (WT) | 2.51 | Reverse Transcriptase |

| 5k | Thiophene[3,2-d]pyrimidine | HIV-1 IIIB (WT) | 42 | Reverse Transcriptase |

| 5k | Thiophene[3,2-d]pyrimidine | K103N (Mutant) | 31 | Reverse Transcriptase |

| 5k | Thiophene[3,2-d]pyrimidine | E138K (Mutant) | 94 | Reverse Transcriptase |

Anti-inflammatory and Antioxidant Mechanistic Studies

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. mdpi.comnih.gov The mechanisms underlying these activities are often linked to the inhibition of key enzymes in the inflammatory cascade and the scavenging of reactive oxygen species (ROS).

Certain pyrimidine analogues function as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comnih.gov COX-2 is an enzyme that is upregulated during inflammation and catalyzes the synthesis of prostaglandins, which are pro-inflammatory mediators. By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com The antioxidant properties of these derivatives are confirmed by their ability to reduce levels of free radicals in cellular models of inflammation. nih.gov

Mechanistically, the antioxidant activity involves the neutralization of ROS such as peroxides and superoxides, thereby preventing oxidative damage to lipids, proteins, and DNA. ijpsonline.com Some pyrimidine derivatives have been shown to be potent inhibitors of lipid peroxidation. nih.govresearchgate.net Furthermore, these compounds can modulate pro-inflammatory signal transduction pathways, such as the nuclear factor κB (NF-κB) pathway, which is linked to the production of various inflammatory mediators. nih.gov

| Compound Class | Activity | Mechanism/Target | IC₅₀ |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Anti-lipid Peroxidation | Inhibition of AAPH-induced linoleic acid peroxidation | - |

| Pyrido[2,3-d]pyrimidines (2a) | Anti-inflammatory | Lipoxygenase (LOX) Inhibition | 42 µM |

| Pyrido[2,3-d]pyrimidines (2f) | Anti-inflammatory | Lipoxygenase (LOX) Inhibition | 47.5 µM |

| Pyrimidine Derivatives (L1, L2) | Anti-inflammatory | Selective COX-2 Inhibition | Comparable to Meloxicam |

| Pyrimidine Derivatives (L1, L2) | Antioxidant | ROS Reduction | - |

Antiparasitic Activities and Target-Specific Enzyme Inhibition (e.g., Pteridine Reductase 1 (PTR1) in Trypanosomatids)

Analogues based on the pyrimidine scaffold have emerged as promising candidates for the treatment of diseases caused by trypanosomatid parasites, such as Human African Trypanosomiasis. nih.govacs.org A key molecular target in these parasites is Pteridine Reductase 1 (PTR1), an enzyme essential for the parasite's survival. nih.govacs.org

Trypanosomatids are unable to synthesize folates and pteridines de novo and rely on salvage pathways. PTR1 is a NADPH-dependent reductase that provides a metabolic bypass for Dihydrofolate Reductase (DHFR), a common target for antifolate drugs. acs.orgmdpi.com By catalyzing the reduction of pterins and folates, PTR1 can compensate for DHFR inhibition, rendering many traditional antifolates ineffective. mdpi.com Therefore, the simultaneous inhibition of both DHFR and PTR1 is considered a promising strategy for developing effective antiparasitic treatments. mdpi.com

Structure-based design has led to the development of substituted pyrrolo[2,3-d]pyrimidines as potent inhibitors of PTR1 from Trypanosoma brucei. nih.govacs.orgresearchgate.net These compounds bind to the active site of PTR1, blocking its function and disrupting the parasite's folate metabolism, which is crucial for the synthesis of nucleic acids and proteins. mdpi.com Several polysubstituted pyrrolopyrimidines have shown substantial activity in both enzyme assays and against live T. brucei in culture. nih.govacs.org

| Compound Class | Molecular Target | IC₅₀ vs TbPTR1 (µM) | EC₅₀ vs T. brucei (µM) |

|---|---|---|---|

| Pyrimethamine | TbPTR1 & TbDHFR | 0.045 | - |

| Cycloguanil Analogue 1 | TbPTR1 & TbDHFR | 0.200 | - |

| Pyrrolo[2,3-d]pyrimidine (20) | TbPTR1 | 0.088 | 0.44 |

Other Pharmacological Activities and Receptor Interactions (e.g., Anticonvulsant Activity via γ-Aminobutyric Acid Receptor (GABAAR) and GABA-Aminotransferase Modulation)

The versatility of the pyrimidine scaffold extends to neurological disorders, with certain analogues exhibiting significant anticonvulsant activity. ekb.eg The primary mechanism for this action involves the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. nih.govjapsonline.com An imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission can lead to seizures. nih.gov

Pyrimidine derivatives can enhance GABAergic inhibition through two main pathways. Firstly, they can act as positive allosteric modulators of the GABA-A receptor (GABAAR). nuph.edu.uanih.gov Binding of these compounds to the GABAAR complex enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire. nih.gov Molecular docking studies have confirmed the potential for pyrimidine derivatives to bind to the benzodiazepine (B76468) site of the GABAAR. frontiersin.org

Secondly, pyrimidine analogues can increase the synaptic concentration of GABA by inhibiting the enzyme GABA-aminotransferase (GABA-AT). nih.govnuph.edu.ua GABA-AT is responsible for the degradation of GABA. nih.govcore.ac.uk By inhibiting this enzyme, these compounds prevent the breakdown of GABA, leading to elevated levels of this inhibitory neurotransmitter in the brain, which helps to suppress seizure activity. ekb.egnih.gov Studies on specific thiopyrimidine derivatives have shown they can significantly elevate brain GABA levels while reducing levels of the excitatory neurotransmitter glutamate. ekb.eg

| Compound | GABA Level (µg/g tissue) | Glutamate Level (µg/g tissue) | Molecular Target(s) |

|---|---|---|---|

| Control | 1.55 | 10.32 | - |

| Carbamazepine (Reference) | 3.80 | 2.65 | Multiple |

| Derivative 8b | 3.86 | 3.67 | GABA-AT, GluA2 |

| Derivative 8c | 2.62 | 5.70 | GABA-AT, GluA2 |

| Derivative 10b | 3.15 | 4.25 | GABA-AT, GluA2 |

Computational and Theoretical Investigations of 5 4 Chlorophenyl 2 Pyrimidinethiol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the fundamental behavior of electrons and nuclei within a molecule, yielding precise information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies on related heterocyclic compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, utilize DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to optimize molecular geometry and analyze electronic properties. researchgate.netnih.govscispace.com

Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. This provides optimized bond lengths, bond angles, and dihedral angles. For similar structures, a good correlation is often found between theoretically calculated geometries and experimental data from X-ray crystallography. nih.gov

Electronic Structure and Reactivity: The electronic properties are often described using Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. ijcce.ac.irmdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netijcce.ac.ir Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

| Parameter | Description | Significance for 5-(4-Chlorophenyl)-2-pyrimidinethiol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. ijcce.ac.ir |

| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. researchgate.net |

Interactive Data Table: Key DFT-Calculated Parameters for Assessing Reactivity.

Ab initio and Coupled Cluster (CC) theory are highly accurate quantum chemical methods used to study complex molecular phenomena. For 2-pyrimidinethiol and its derivatives, these methods are crucial for investigating conformational preferences and tautomerism. nih.gov

Tautomerism: 2-Pyrimidinethiol compounds can exist in a tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). nih.govnih.gov High-level calculations, including Coupled Cluster theory (e.g., CCSD(T)) and Complete Basis Set (CBS) methods, can accurately predict the relative energies of these tautomers. nih.gov Studies on the parent 2-pyrimidinethiol molecule predict that the thiol tautomer is the more stable form in the gas phase. nih.govnih.gov The presence of substituents on the pyrimidine (B1678525) ring can influence the energy difference between the tautomers. nih.gov

Conformational Analysis and Energy Landscapes: Ab initio methods are also applied to study the different spatial orientations (conformations) of the molecule, particularly the rotation around the single bond connecting the chlorophenyl ring and the pyrimidine ring. nih.gov These calculations help to identify the lowest energy conformers and map the potential energy surface, providing a landscape of stable structures and the energy barriers between them.

| Tautomeric Form | General Structure | Predicted Stability (Gas Phase) |

| Thiol | Pyrimidine ring with an -SH group. | More stable for unsubstituted 2-pyrimidinethiol. nih.govnih.gov |

| Thione | Pyrimidine ring with a C=S bond and an N-H bond. | Less stable for unsubstituted 2-pyrimidinethiol. nih.govnih.gov |

Interactive Data Table: Thiol-Thione Tautomerism in 2-Pyrimidinethiol Derivatives.

Understanding chemical reactions requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical calculations are essential for locating and characterizing these short-lived structures.

For the tautomerization of 2-pyrimidinethiol, computational studies have analyzed the transition states for proton transfer. nih.govnih.gov An intramolecular pathway, involving a strained four-center transition state, is typically associated with a high activation energy barrier. nih.govnih.gov However, alternative, lower-energy pathways can exist, such as dimer-assisted tautomerization, where two molecules facilitate the proton transfer. nih.govnih.gov Water molecules can also mediate this process, significantly lowering the activation barrier in an aqueous environment. nih.gov Similar mechanistic principles would apply to the isomerization of 5-(4-chlorophenyl)-2-pyrimidinethiol.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, particularly their interactions with other molecules like biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. rjptonline.org This method is instrumental in drug discovery for estimating the binding affinity, which is often reported as a docking score in units of kcal/mol. A more negative score indicates a stronger, more favorable binding interaction. nih.gov

Derivatives of pyrimidine-2-thiol (B7767146) have been studied as potential inhibitors for various enzymes. rjptonline.org In a typical docking study, the ligand (e.g., 5-(4-chlorophenyl)-2-pyrimidinethiol) is placed into the active site of a target protein, and a scoring function evaluates the interactions to predict the binding energy and pose. rjptonline.org

| Target Protein | Ligand Type | Representative Docking Score (kcal/mol) | Reference |

| Cyclooxygenase-1 (COX-1) | Pyrimidine-2-Thiol Derivative | -6.081 | rjptonline.org |

| Cyclooxygenase-2 (COX-2) | Pyrimidine-2-Thiol Derivative | -8.602 | rjptonline.org |

| CB1a (Anticancer Peptide) | Thiopyrano[2,3-b]quinoline Derivative | -6.1 | nih.gov |

| Integrin α5β1 | Benzamide Derivative | -7.7 | dergipark.org.tr |

Interactive Data Table: Representative Molecular Docking Scores for Related Heterocyclic Compounds Against Various Protein Targets.

The binding of a ligand to a biological macromolecule is governed by a variety of non-covalent intermolecular interactions. The chemical structure of 5-(4-chlorophenyl)-2-pyrimidinethiol allows for several types of such interactions:

Hydrogen Bonding: The thiol (-SH) group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic chlorophenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site, such as phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The chlorophenyl group is hydrophobic and can form favorable interactions with nonpolar pockets within a protein.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites like backbone carbonyls.

Molecular dynamics (MD) simulations can be used to model the behavior of the ligand-protein complex over time, providing insights into the stability of these interactions and any conformational changes that occur upon binding. Analysis of related crystal structures, such as N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, reveals the presence of N-H···N and N-H···Cl hydrogen bonds as well as aromatic π-π stacking, confirming the importance of these forces in the solid-state architecture of similar molecules. nih.gov

Molecular Dynamics Simulations to Explore Binding Dynamics and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic interactions between a ligand and its biological target at an atomic level. For compounds like 5-(4-Chlorophenyl)-2-pyrimidinethiol, which possess potential pharmacological activity, MD simulations can provide critical insights into the stability of the ligand-protein complex and the key interactions governing the binding process. While specific MD simulation studies on 5-(4-Chlorophenyl)-2-pyrimidinethiol are not extensively documented in the current literature, the methodology has been widely applied to similar heterocyclic compounds, offering a clear framework for future investigations.

The primary goal of MD simulations in this context is to observe the conformational changes of both the ligand and the target protein over time, elucidating the stability of their complex. The simulation begins with a docked pose of the ligand in the protein's binding site, obtained from molecular docking studies. This system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom in the system, generating a trajectory of atomic positions and velocities over a defined period, typically in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal several important aspects of binding dynamics. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound within the active site. Furthermore, the simulation can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For instance, studies on triazole inhibitors binding to CYP51 have successfully used MD simulations to identify a crucial hydrophobic cavity and demonstrate that hydrophobic interactions are the main driving force for binding. nih.gov Such insights are invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.

Theoretical Correlation with Experimental Spectroscopic Data

Computational chemistry plays a pivotal role in the characterization of novel compounds by providing a theoretical framework to understand and validate experimental spectroscopic data. Density Functional Theory (DFT) has emerged as a particularly effective method for predicting the spectroscopic properties of organic molecules, including 5-(4-Chlorophenyl)-2-pyrimidinethiol.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide a valuable complement to experimental characterization. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to predict the vibrational frequencies (IR) and chemical shifts (NMR) of molecules. researchgate.net

For the prediction of IR spectra, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with the experimental FT-IR spectrum to aid in the assignment of vibrational modes. A review on the computational studies of triazolo pyrimidine derivatives highlights that geometrical parameters obtained by DFT are often in excellent agreement with those from X-ray structures. jchemrev.comjchemrev.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are then correlated with experimental data, often showing a good linear relationship. This correlation is instrumental in confirming the molecular structure and assigning the resonances in the experimental NMR spectra.

Below is an illustrative table of how predicted and experimental spectroscopic data could be presented for 5-(4-Chlorophenyl)-2-pyrimidinethiol, based on methodologies applied to similar compounds.

| Spectroscopic Data | Predicted (Computational) | Experimental |

| ¹H NMR (ppm) | ||

| Pyrimidine-H | Calculated δ values | Observed δ values |

| Phenyl-H | Calculated δ values | Observed δ values |

| Thiol-H | Calculated δ values | Observed δ values |

| ¹³C NMR (ppm) | ||

| Pyrimidine-C | Calculated δ values | Observed δ values |

| Phenyl-C | Calculated δ values | Observed δ values |

| C-S | Calculated δ values | Observed δ values |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | Calculated ν | Observed ν |

| C=N Stretch | Calculated ν | Observed ν |

| C-S Stretch | Calculated ν | Observed ν |

| C-Cl Stretch | Calculated ν | Observed ν |

This table is illustrative. Actual values would be derived from specific computational and experimental studies on 5-(4-Chlorophenyl)-2-pyrimidinethiol.

Computational models are instrumental in validating the three-dimensional structure of molecules determined through experimental techniques like X-ray crystallography. DFT calculations can be used to optimize the molecular geometry of 5-(4-Chlorophenyl)-2-pyrimidinethiol in the gas phase or in a simulated solvent environment. jchemrev.com The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

These theoretical parameters can then be compared with the experimental data obtained from single-crystal X-ray diffraction. A high degree of correlation between the calculated and experimental geometries provides strong evidence for the correctness of the elucidated structure. For many pyrimidine derivatives, a good agreement between DFT-calculated and experimentally determined structural parameters has been reported. ijcce.ac.ir

The following interactive table presents a hypothetical comparison of key geometrical parameters for 5-(4-Chlorophenyl)-2-pyrimidinethiol, showcasing how computational data is used to validate experimental findings.

| Structural Parameter | Calculated (DFT) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| C-S | e.g., 1.75 | e.g., 1.74 |

| C-Cl | e.g., 1.74 | e.g., 1.73 |

| C-N (pyrimidine) | e.g., 1.33 | e.g., 1.32 |

| **Bond Angles (°) ** | ||

| C-S-H | e.g., 98.0 | e.g., 97.5 |

| C-C-Cl (phenyl) | e.g., 119.5 | e.g., 119.8 |

| N-C-N (pyrimidine) | e.g., 125.0 | e.g., 125.2 |

This table is for illustrative purposes. The values represent typical data that would be generated in such a comparative study.

This synergistic approach, combining experimental spectroscopy and X-ray crystallography with theoretical calculations, provides a robust and comprehensive characterization of the molecular structure and properties of 5-(4-Chlorophenyl)-2-pyrimidinethiol.

Structure Activity Relationship Sar Studies and Molecular Design of 5 4 Chlorophenyl 2 Pyrimidinethiol Analogues

Impact of Substituent Modifications on Biological and Functional Properties

The biological activity of the 5-(4-chlorophenyl)-2-pyrimidinethiol scaffold is highly sensitive to substitutions on both the pyrimidine (B1678525) and phenyl rings, as well as modifications to the thiol group.

Modifications to the pyrimidine ring are crucial for tuning the activity of these compounds. The positions C-2, C-4, C-5, and C-6 have been identified as key sites for substitution. For instance, in the development of novel anticancer agents, chemical modifications at the 5-position of the 5-cyanopyrimidine (B126568) core have been explored. nih.gov Replacing the 5-cyano group with a carboximidohydrazide group or a triazole ring has been a strategy to develop new series of compounds. nih.gov Furthermore, cyclization involving the cyano and amino groups at positions C-5 and C-6 can lead to the formation of corresponding pyrazolopyrimidine analogues, altering the compound's biological profile. nih.gov

Studies on related pyrimidine structures have shown that substitutions at various positions can significantly impact potency. For example, in a series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a preference for substitution at the 2- and 4-positions was observed to improve activity relative to the parent compound. mdpi.com

| Position on Pyrimidine Ring | Type of Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Substitution with chloro group | Demonstrated improvement in potency in certain series. mdpi.com | mdpi.com |

| C-4 | Substitution with chloro group | Showed improved potency in specific scaffolds. mdpi.com | mdpi.com |

| C-5 | Replacement of cyano group with carboximidohydrazide or triazole | Strategy to develop novel anticancer agents. nih.gov | nih.gov |

| C-6 | Introduction of an amino group | Used in the synthesis of potent anticancer derivatives. nih.gov | nih.gov |

The nature and position of substituents on the C-5 phenyl ring profoundly affect the molecule's properties, particularly through halogen bonding and electronic effects. The strength of halogen bonds can be tuned by placing various substituents on the phenyl ring. nih.govresearchgate.net Electron-withdrawing groups tend to deepen the σ-hole on the halogen, which strengthens the halogen bond. nih.gov

The position of the substituent (ortho, meta, or para) is also critical. nih.gov In many cases, an ortho placement results in the largest perturbation, followed by meta and then para. nih.gov SAR studies on various scaffolds consistently show that electron-withdrawing substitutions like fluorine, bromine, and chlorine on the phenyl ring lead to stronger biological activity. nih.gov The size of the halogen can also play a role; smaller halogens like fluorine and chlorine have been associated with lower IC₅₀ values in certain pyridine (B92270) derivatives. mdpi.com In one series of inhibitors, 2-chloro and 4-chloro analogues showed the most significant improvement in potency, highlighting the importance of both the substituent's nature and its position. mdpi.com

| Substituent on Phenyl Ring | Position | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| -Cl, -F, -Br (Halogens) | Para (4-position) | Electron-withdrawing nature enhances activity. nih.gov | nih.gov |

| -Cl | Ortho (2-position) | Showed the most improvement in potency in a specific inhibitor series. mdpi.com | mdpi.com |

| -Cl | Para (4-position) | Demonstrated improved potency relative to the hit compound. mdpi.com | mdpi.com |

| -CF₃ | Para (4-position) | Resulted in improved potency. mdpi.com | mdpi.com |

| -CN, -NO₂ | Ortho, Meta, Para | As electron-withdrawing groups, they deepen the σ-hole on iodine, strengthening halogen bonds. nih.gov | nih.gov |

The thiol group at the C-2 position is a reactive handle that can be modified to alter the compound's physicochemical and biological properties. S-alkylation is a common modification. For instance, the reaction of related 2,4-dichloropyrimidine (B19661) intermediates with alkylthiolates yields the corresponding alkylthio substituted derivatives. google.com

The mechanism of such modifications can have significant biological consequences. In studies of the NADPH oxidase inhibitor VAS2870, which contains a triazolo[4,5-d]pyrimidine core, it was found that the compound exerts off-target effects through thiol alkylation. nih.gov Mass spectrometric analysis indicated that modification occurs via alkylation by the benzyl-triazolopyrimidine part of the molecule, with the thio-benzoxazoyl portion acting as a leaving group. nih.gov This highlights that modifications at the sulfur atom can lead to covalent interactions with biological targets, a key consideration in drug design.

| Modification of Thiol Moiety | Description | Significance | Reference |

|---|---|---|---|

| S-Alkylation | Attachment of an alkyl group to the sulfur atom. | Can alter physicochemical properties and lead to covalent interactions with biological targets. google.comnih.gov | google.comnih.gov |

| Formation of Thioether | Reaction with alkylthiolates to form 2-alkylthio derivatives. | A common synthetic route to create analogues with modified properties. google.com | google.com |

Rational Design Principles for Potent and Selective Analogues Based on SAR Data

The collective SAR data provides a foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov A key principle is the strategic placement of electron-withdrawing groups on the phenyl ring to enhance target engagement, likely through strengthened halogen bonding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy that plays a critical role in modern drug design by creating mathematical models to predict the biological activity of compounds based on their chemical structure. nih.gov For pyrimidine derivatives, QSAR studies have been employed to investigate their activity as inhibitors of various biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

In these studies, various molecular descriptors are calculated for a series of compounds and then correlated with their measured pharmacological activity using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov The performance of these models is evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive squared correlation coefficient (Q²). nih.gov For a series of furopyrimidine and thienopyrimidine compounds, an ANN model (R² = 0.998) was found to be more powerful than an MLR model (R² = 0.889) in predicting activity, indicating that nonlinear relationships often govern the structure-activity landscape. nih.gov Such predictive models are invaluable tools, allowing for the virtual screening of novel chemical structures and prioritizing the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. nih.govmdpi.com

Applications of 5 4 Chlorophenyl 2 Pyrimidinethiol in Materials Science

Role in the Development of Functional Materials

While specific research on the direct application of 5-(4-chlorophenyl)-2-pyrimidinethiol in functional materials is not extensively documented in publicly available literature, the properties of analogous compounds, such as 4-(4-chlorophenyl)-2-pyrimidinethiol, suggest potential roles in polymer science. chemimpex.com The incorporation of similar pyrimidine (B1678525) derivatives into polymer formulations has been explored as a strategy to enhance the thermal stability and mechanical properties of the resulting materials. chemimpex.com The rigid pyrimidine ring can contribute to the stiffness of the polymer backbone, while the polar nature of the molecule and the potential for intermolecular interactions can improve cohesion and durability.

The thiol group offers a reactive site for various chemical modifications, allowing the molecule to be covalently bonded to polymer chains or to the surface of other materials. This functionality is key to creating tailored materials with specific surface properties or for the development of composite materials where 5-(4-chlorophenyl)-2-pyrimidinethiol could act as a compatibilizer or a functional additive.

Polymorphism and Solid-State Characteristics of Pyrimidinethiol Derivatives

The characterization of different crystalline forms of pyrimidinethiol derivatives relies on a suite of analytical techniques that provide information about the arrangement of molecules in the solid state.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.combiointerfaceresearch.com Powder XRD (PXRD) is used to analyze bulk crystalline samples and can distinguish between different polymorphic forms based on their unique diffraction patterns.

Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei (e.g., 13C, 15N) in a solid sample. Different polymorphs will often yield distinct NMR spectra due to differences in the local magnetic environments of the nuclei.

Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of crystalline materials at the nanoscale. Current time information in Chatham County, US. This technique can reveal differences in crystal habit and surface topography between different polymorphs.

Additional techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also crucial for identifying and characterizing polymorphs by measuring their thermal properties, including melting points and decomposition temperatures.

The existence of different polymorphic forms can have a profound impact on the performance and stability of materials. For instance, in the context of functional additives in polymers, the crystal form of the additive can affect its dispersion within the polymer matrix and its interaction with the polymer chains. A more stable polymorph will generally have a higher melting point and lower solubility, which could be advantageous for high-temperature applications. Conversely, a metastable polymorph might offer better processability due to a lower melting point. The specific intermolecular interactions present in a particular polymorph, such as hydrogen bonding involving the thiol and pyrimidine nitrogen atoms, will also dictate the mechanical properties of the crystalline material itself.

Strategies for Advanced Material Fabrication Involving Pyrimidinethiols

The versatile chemical nature of pyrimidinethiols, including 5-(4-chlorophenyl)-2-pyrimidinethiol, lends itself to various strategies for the fabrication of advanced materials. The thiol group is particularly useful for surface modification and nanoparticle functionalization through the formation of self-assembled monolayers (SAMs) on metallic surfaces or covalent attachment to other substrates. This can be exploited to create surfaces with tailored wettability, adhesion, or biocompatibility.

In the realm of composite materials, pyrimidinethiols can be used as functional fillers or as coupling agents to improve the interface between organic and inorganic components. For example, they could be grafted onto the surface of silica (B1680970) or other oxide nanoparticles to enhance their dispersion in a polymer matrix, leading to improved mechanical and thermal properties of the composite.

Electrochemical Applications and Mechanisms (e.g., Corrosion Inhibition)

A significant area of application for pyrimidine derivatives, particularly those containing sulfur and nitrogen atoms, is in the field of electrochemistry, most notably as corrosion inhibitors for various metals and alloys. sdit.ac.iniapchem.orgresearchgate.netzjyywjy.com.cnresearchgate.net The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyrimidine and phenyl rings, allow these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process.

The mechanism of corrosion inhibition by pyrimidine derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding). iapchem.org This adsorbed layer acts as a barrier, blocking the active sites for corrosion and hindering the electrochemical reactions of metal dissolution and hydrogen evolution. The effectiveness of these compounds as corrosion inhibitors is influenced by their molecular structure, the nature of the metal, and the corrosive environment.

Studies on various pyrimidinethiol derivatives have demonstrated their efficacy as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iapchem.orgresearchgate.net The inhibition efficiency of these compounds generally increases with their concentration.

Below is a table summarizing the corrosion inhibition efficiencies of some pyrimidine derivatives in acidic media, illustrating the potential effectiveness of this class of compounds.

| Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1 M HCl | 2 mM | 83.8 | iapchem.org |

| 5-acetyl-4-[4-(dimethylamino)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-one (ADP) | C1018 Carbon Steel | 1.0 M HCl | 750 ppm | 88.9 | sdit.ac.in |

| 4-amino-6-hydroxy-2-mercaptopyrimidine derivative (ASMF) | Not specified | >20% acid solutions | 0.2% | 99.85 | zjyywjy.com.cn |

| 4,6-diamino-2-(benzylthio)pyrimidine (DABTP) | N80 Carbon Steel | Supercritical CO2 | Not specified | 99.95 (static) | researchgate.net |

Conclusion and Future Perspectives

Synthesis of Key Findings for 5-(4-Chlorophenyl)-2-pyrimidinethiol in Academic Research

The compound 5-(4-Chlorophenyl)-2-pyrimidinethiol is a member of the pyrimidine (B1678525) derivative family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net Pyrimidines are core components of DNA and RNA, and their derivatives have been developed for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments. nih.govmdpi.comnih.gov

Research into 5-(4-Chlorophenyl)-2-pyrimidinethiol and its analogs has primarily focused on their potential as therapeutic agents. The presence of the thiol (-SH) group at the 2-position and the 4-chlorophenyl group at the 5-position of the pyrimidine ring are key structural features that influence its biological activity. Studies on similar pyrimidine thiol derivatives have highlighted their potential in various therapeutic areas. For instance, the thiol group can be crucial for interactions with biological targets and offers a site for further chemical modification to enhance potency or selectivity. nih.govresearchgate.net The 4-chlorophenyl moiety is a common substituent in drug design, known to enhance the biological activity of various compounds, including potential anticancer agents. gsconlinepress.com

Key research findings for the broader class of pyrimidine thiol derivatives, which includes 5-(4-Chlorophenyl)-2-pyrimidinethiol, are summarized below:

Table 1: Summary of Research Findings for Pyrimidine Thiol Derivatives

| Research Area | Key Findings |

| Anticancer Activity | Pyrimidine derivatives have been investigated as inhibitors of various enzymes involved in cancer progression, such as kinases. mdpi.commdpi.com The substitution pattern on the pyrimidine ring, including the presence of halogenated phenyl groups, can significantly impact their cytotoxic effects on cancer cell lines. gsconlinepress.comekb.eg |

| Antimicrobial Activity | The pyrimidine scaffold is a core component of many antimicrobial agents. nih.govwjarr.com The presence of a thiol group can contribute to their mechanism of action, and derivatives have shown activity against various strains of bacteria and fungi. nih.govekb.eg |

| Enzyme Inhibition | Pyrimidine derivatives are known to inhibit various enzymes, including dihydrofolate reductase (DHFR) and kinases, which are crucial for cell synthesis and signaling pathways. mdpi.com This inhibitory activity is a key mechanism behind their therapeutic effects. |

| Anti-inflammatory Properties | Certain pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov |

While specific studies focusing solely on 5-(4-Chlorophenyl)-2-pyrimidinethiol are not extensively detailed in the provided search results, the collective research on related pyrimidine thiol derivatives provides a strong foundation for its potential biological significance. The combination of the pyrimidine core, the thiol group, and the chlorophenyl substituent suggests that this compound is a promising candidate for further investigation in medicinal chemistry.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the broad interest in pyrimidine derivatives, there are several unexplored research avenues and methodological challenges related to 5-(4-Chlorophenyl)-2-pyrimidinethiol and similar compounds.

Unexplored Research Avenues:

Mechanism of Action: While the general biological activities of pyrimidine derivatives are known, the specific molecular targets and mechanisms of action for 5-(4-Chlorophenyl)-2-pyrimidinethiol remain largely uncharacterized. Future research should focus on identifying the specific proteins or pathways with which this compound interacts to exert its biological effects.

In Vivo Efficacy and Pharmacokinetics: Most of the current research on novel pyrimidine derivatives is limited to in vitro studies. There is a significant need for in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profiles of compounds like 5-(4-Chlorophenyl)-2-pyrimidinethiol in animal models.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship for 5-(4-Chlorophenyl)-2-pyrimidinethiol is needed. This would involve synthesizing and testing a series of analogs with modifications at the thiol and chlorophenyl positions to optimize biological activity and selectivity. nih.gov

Novel Therapeutic Applications: The potential applications of 5-(4-Chlorophenyl)-2-pyrimidinethiol beyond the commonly studied areas of anticancer and antimicrobial activity should be explored. This could include its potential as an antiviral, anti-inflammatory, or neuroprotective agent. nih.govnih.gov

Methodological Challenges:

Synthesis and Purification: The synthesis of substituted pyrimidines can sometimes be challenging, requiring multi-step procedures and optimization of reaction conditions to achieve good yields and purity. nih.gov The development of more efficient and scalable synthetic routes is an ongoing area of research.

Solubility and Formulation: Like many heterocyclic compounds, pyrimidine derivatives can suffer from poor aqueous solubility, which can hinder their biological evaluation and formulation into effective drug products. Overcoming these solubility issues is a critical challenge in their development.

Target Identification and Validation: Identifying the specific biological targets of a compound can be a complex and resource-intensive process. Advanced techniques such as chemical proteomics and computational modeling are increasingly being used to address this challenge.

Addressing these unexplored avenues and overcoming the methodological challenges will be crucial for advancing the understanding and potential therapeutic application of 5-(4-Chlorophenyl)-2-pyrimidinethiol and its derivatives.

Translational Potential and Interdisciplinary Research Directions for Pyrimidine Thiol Derivatives

The translational potential of pyrimidine thiol derivatives, including 5-(4-Chlorophenyl)-2-pyrimidinethiol, is significant, with opportunities for interdisciplinary research to accelerate their development from the laboratory to clinical applications.

Translational Potential:

Drug Discovery and Development: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This makes pyrimidine thiol derivatives attractive candidates for the development of new drugs for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. researchgate.netnih.govnih.gov

Personalized Medicine: As our understanding of the molecular basis of diseases grows, there is an opportunity to design pyrimidine thiol derivatives that target specific disease-associated proteins or pathways. This could lead to the development of more effective and personalized therapies with fewer side effects.

Agrochemicals: Beyond medicine, pyrimidine derivatives have also found applications in agriculture as herbicides and fungicides. nih.gov Further research could explore the potential of 5-(4-Chlorophenyl)-2-pyrimidinethiol and its analogs in this area.

Interdisciplinary Research Directions:

Medicinal Chemistry and Computational Biology: The integration of computational modeling and simulation with traditional medicinal chemistry approaches can accelerate the design and optimization of new pyrimidine thiol derivatives. ekb.eg Molecular docking studies can predict how these compounds bind to their targets, guiding the synthesis of more potent and selective inhibitors.

Pharmacology and Materials Science: The development of novel drug delivery systems, such as nanoparticles or hydrogels, could help to overcome the solubility and formulation challenges associated with pyrimidine thiol derivatives. This would require collaboration between pharmacologists and materials scientists.

Chemical Biology and Systems Biology: The use of chemical probes based on the 5-(4-Chlorophenyl)-2-pyrimidinethiol scaffold could help to elucidate the complex biological pathways involved in various diseases. This interdisciplinary approach, combining chemical biology and systems biology, can provide a deeper understanding of disease mechanisms and identify new therapeutic targets.

The continued exploration of pyrimidine thiol derivatives through collaborative and interdisciplinary research will be key to unlocking their full therapeutic and commercial potential.

Q & A

Basic: What synthetic methodologies are recommended for 5-(4-Chlorophenyl)-2-pyrimidinethiol, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclocondensation reactions. For example, analogous thiazolidinone derivatives are synthesized via one-step cyclocondensation of carbon disulfide with amine precursors under controlled temperatures (e.g., 130°C), yielding high-purity products (82% yield, 99% purity) . Optimization includes adjusting stoichiometric ratios of reagents (e.g., carbon disulfide, amines), reaction time, and purification methods (recrystallization or column chromatography). Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate control.

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in 5-(4-Chlorophenyl)-2-pyrimidinethiol derivatives?

Answer:

SCXRD is critical for determining bond lengths, angles, and crystallographic disorder. Programs like SHELXL ( ) are used for refinement, particularly for handling challenges such as twinned data or low-resolution datasets. For example, in related pyrimidine derivatives, mean C–C bond lengths of 0.005–0.006 Å and R factors <0.055 were achieved by collecting high-resolution data at 298 K and refining with SHELX software . Advanced strategies include using synchrotron radiation for weakly diffracting crystals and validating hydrogen bonding networks via Hirshfeld surface analysis.

Basic: What spectroscopic techniques validate the purity and functional groups of 5-(4-Chlorophenyl)-2-pyrimidinethiol?

Answer:

- NMR Spectroscopy: 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and thiol protons (δ ~3–4 ppm, exchangeable). 13C NMR confirms pyrimidine ring carbons and substituents.

- IR Spectroscopy: Stretching vibrations for S-H (~2550 cm⁻¹) and C=S (~1250 cm⁻¹) confirm the thiol group.

- Mass Spectrometry: High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Cross-referencing with X-ray data (e.g., CCDC entries) ensures structural accuracy .

Advanced: How do computational chemistry methods enhance understanding of this compound’s reactivity and interactions?

Answer:

Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps (e.g., 4.3 eV for similar pyrimidinethiols), which correlate with redox behavior and nucleophilic/electrophilic sites . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as bacterial enzymes, by analyzing binding affinities (ΔG values) and hydrogen-bonding networks. For instance, studies on dihydropyrimidinones revealed antibacterial activity via inhibition of dihydrofolate reductase (DHFR) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrimidinethiol derivatives?

Answer:

Contradictions often arise from variations in assay protocols. Key strategies include:

- Standardization: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols.

- Control Compounds: Compare activity against known standards (e.g., ampicillin) to normalize data.

- Meta-Analysis: Aggregate data from multiple studies (e.g., ’s antibacterial assays) to identify trends. For example, substituent position (e.g., 4-chlorophenyl vs. 2-chlorophenyl) significantly affects antimicrobial potency due to steric and electronic effects .

Basic: What safety protocols are recommended for handling 5-(4-Chlorophenyl)-2-pyrimidinethiol in laboratory settings?

Answer: